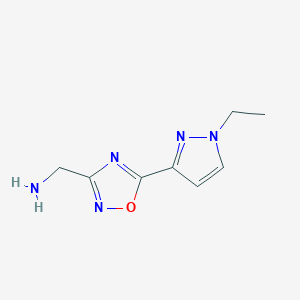
(2-(Methylthio)pyrimidin-5-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Methylthio)pyrimidin-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H10ClN3S. It is a heterocyclic amine that contains both a pyrimidine ring and a methylthio group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methylthio)pyrimidin-5-yl)methanamine hydrochloride typically involves the reaction of 2-chloropyrimidine with methylthiol in the presence of a base, followed by the introduction of a methanamine group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Methylthio)pyrimidin-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions, although this is less common.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Applications De Recherche Scientifique
(2-(Methylthio)pyrimidin-5-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2-(Methylthio)pyrimidin-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(2-(Methylthio)pyrimidin-4-yl)methanamine
- **(2-(Methylthio)pyrimidin-6-yl)methanamine
- **(2-(Methylthio)pyridin-5-yl)methanamine
Uniqueness
(2-(Methylthio)pyrimidin-5-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable intermediate in the synthesis of specialized compounds with targeted activities .
Propriétés
Formule moléculaire |
C6H10ClN3S |
|---|---|
Poids moléculaire |
191.68 g/mol |
Nom IUPAC |
(2-methylsulfanylpyrimidin-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H9N3S.ClH/c1-10-6-8-3-5(2-7)4-9-6;/h3-4H,2,7H2,1H3;1H |
Clé InChI |
HHASEKSJWVFYAW-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=C(C=N1)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


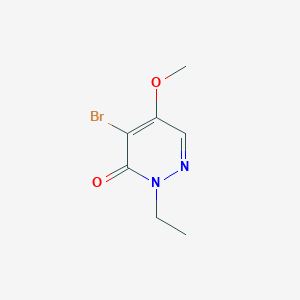
![7-Chloro-9-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B11776781.png)
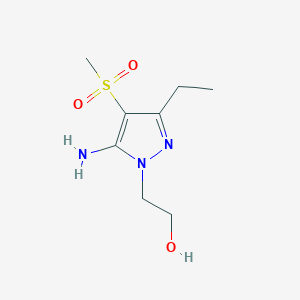
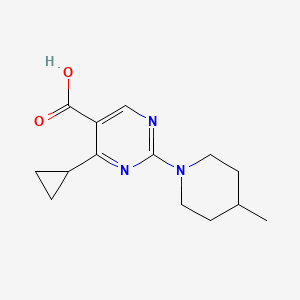
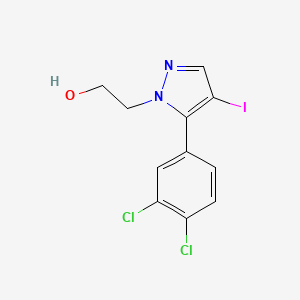
![10-Fluoro-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B11776804.png)
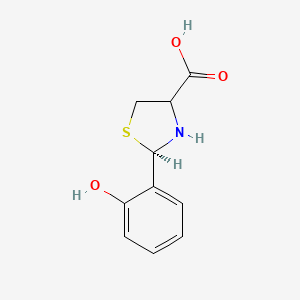
![Ethyl 6-methoxy-5-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-5-carboxylate](/img/structure/B11776808.png)

![2,6-Dibromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B11776815.png)
![6-Fluoro-7-hydroxy-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one](/img/structure/B11776816.png)
![4-Chloro-2-(furan-2-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B11776817.png)
